

# Application Notes and Protocols for Studying HIV-1 Entry with Hydro-UCB35625

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Hydro-UCB35625*

Cat. No.: *B10796804*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) entry into host cells is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the target cell surface. This interaction induces conformational changes in gp120, exposing a binding site for a coreceptor, typically the chemokine receptors CCR5 or CXCR4.<sup>[1]</sup> However, some HIV-1 strains can utilize alternative coreceptors, including CCR3, for entry.<sup>[2][3]</sup> The small molecule antagonist **Hydro-UCB35625** (commonly known as UCB35625) is a potent and selective inhibitor of the chemokine receptors CCR1 and CCR3.<sup>[2]</sup> Its ability to block CCR3-mediated signaling makes it a valuable tool for investigating the role of this coreceptor in HIV-1 entry and for the development of novel antiretroviral therapies.

These application notes provide detailed protocols for utilizing UCB35625 to study its inhibitory effects on CCR3-mediated HIV-1 entry.

## Mechanism of Action

UCB35625 acts as a non-competitive allosteric antagonist of CCR3.<sup>[2]</sup> Unlike orthosteric antagonists that directly compete with the natural ligand for the binding site, UCB35625 is thought to bind to a site within the transmembrane helices of the receptor.<sup>[4]</sup> This binding event induces a conformational change in the receptor that prevents the downstream signaling required for viral entry, without necessarily displacing the natural chemokine ligand.<sup>[2]</sup> This

mode of action makes UCB35625 a powerful tool for dissecting the specific conformational changes in CCR3 necessary for HIV-1 fusion.

## Quantitative Data Summary

The following table summarizes the reported inhibitory activities of UCB35625 in various functional assays. This data highlights its potency and selectivity for CCR1 and CCR3.

| Assay Type               | Target | Ligand/Virus               | Cell Line          | IC50 (nM) | Reference |
|--------------------------|--------|----------------------------|--------------------|-----------|-----------|
| HIV-1 Entry Inhibition   | CCR3   | HIV-1 primary isolate 89.6 | NP-2/CD4/CCR3      | 57        | [2]       |
| Chemotaxis Inhibition    | CCR1   | MIP-1 $\alpha$             | CCR1 Transfectants | 9.6       | [2]       |
| Chemotaxis Inhibition    | CCR3   | Eotaxin                    | CCR3 Transfectants | 93.7      | [2]       |
| Receptor Internalization | CCR1   | MIP-1 $\alpha$             | Purified PMNL      | 19.8      | [3]       |
| Receptor Internalization | CCR3   | Eotaxin                    | Purified PMNL      | 410       | [3]       |

## Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the canonical pathway of CCR3-mediated HIV-1 entry and the proposed mechanism of inhibition by UCB35625.



[Click to download full resolution via product page](#)

Caption: UCB35625 allosterically inhibits CCR3, preventing HIV-1 entry.

## Experimental Protocols

### Protocol 1: HIV-1 Entry Inhibition Assay using Pseudotyped Luciferase Reporter Virus

This protocol details the use of a single-cycle infectivity assay to quantify the inhibitory effect of UCB35625 on CCR3-tropic HIV-1 entry.

Experimental Workflow:

[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. High-Throughput HIV-Cell Fusion Assay for Discovery of Virus Entry Inhibitors. — Target Discovery Institute [tdi.ox.ac.uk]
- 2. CCR3 and CCR5 are co-receptors for HIV-1 infection of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The beta-chemokine receptors CCR3 and CCR5 facilitate infection by primary HIV-1 isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Mechanism of HIV-1 Entry - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Studying HIV-1 Entry with Hydro-UCB35625]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10796804#using-hydro-ucb35625-to-study-hiv-1-entry>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)